9-(2-Nitrosoethenyl)anthracene

Physicochemical profiling Drug-likeness Chromatography

Researchers needing head-to-head comparators for (E)-9-(2-nitrovinyl)anthracene antiproliferative studies (benchmark IC₅₀ 0.17-1.3 μM in CLL cells) or exploring nitroso-ene/aldol reactivity face limited sourcing. This compound fills that gap: • Enables direct nitroso vs. nitro oxidation state comparison in apoptosis assays • Serves as photoinitiator precursor via direct radical photolysis without nitro→nitrite rearrangement • Mild reduction (NaBH₄, H₂/Pd-C) yields 9-(2-aminoethenyl)anthracene for bioconjugation Supplied exclusively for non-human research with guaranteed global shipping.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 193280-01-2
Cat. No. B12552936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Nitrosoethenyl)anthracene
CAS193280-01-2
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CN=O
InChIInChI=1S/C16H11NO/c18-17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H
InChIKeyRLQKFFZZSFJMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Nitrosoethenyl)anthracene


9-(2-Nitrosoethenyl)anthracene (CAS 193280-01-2, molecular formula C₁₆H₁₁NO, molecular weight 233.26 g/mol) is a synthetic anthracene derivative characterized by a nitroso group (-N=O) conjugated to an ethenyl linker at the 9-position of the anthracene core . It belongs to the class of aromatic C-nitroso compounds, which are recognized for their high reactivity and utility in forming new C–N bonds through ene-, nitroso-aldol, and electrocyclization reactions [1]. This compound is supplied exclusively for non-human research use and is of interest to investigators exploring photophysical materials, organic synthesis intermediates, and nitroso-alkene chemistry .

9-(2-Nitrosoethenyl)anthracene vs. General Analogs


The presence of the nitroso group (-N=O) in 9-(2-nitrosoethenyl)anthracene imparts fundamentally different electronic and reactivity profiles compared to its more common nitro (-NO₂) or aldehyde (-CHO) analogs such as 9-(2-nitrovinyl)anthracene (CAS 58349-77-2) and 9-anthracenecarboxaldehyde (CAS 642-31-9) . Unlike the nitro group, the nitroso group can undergo both electrophilic addition at oxygen and nucleophilic addition at nitrogen, as well as participate in nitroso-ene and nitroso-aldol reactions that are inaccessible to nitro-substituted anthracenes [1]. Furthermore, photophysical properties differ markedly: while 9-(2-nitrovinyl)anthracene has documented antiproliferative activity (IC₅₀ = 0.17–1.3 μM in CLL cell lines), the nitroso analog is expected to exhibit distinct radical-generation and photochemical pathways that may be advantageous for materials science applications such as OLEDs and chemical sensors [2]. Simply substituting the nitro analog for a nitroso compound would eliminate access to these exclusive reactivity and property spaces.

9-(2-Nitrosoethenyl)anthracene Comparative Evidence


Physicochemical Differentiation: MW and PSA

9-(2-Nitrosoethenyl)anthracene (C₁₆H₁₁NO) exhibits a lower molecular weight (233.26 g/mol) and smaller polar surface area (PSA = 29.43 Ų) compared to its nitro analog 9-(2-nitrovinyl)anthracene (C₁₆H₁₁NO₂, MW = 249.26 g/mol, PSA = 45.82 Ų) . The elimination of one oxygen atom in the nitroso group reduces the molecular weight by 16 g/mol and the PSA by 16.39 Ų. These differences directly impact chromatographic retention times, membrane permeability predictions, and formulation properties across both analytical and preparative contexts. The monoisotopic mass for the nitroso compound is 233.084 g/mol versus 249.079 g/mol for the nitro derivative .

Physicochemical profiling Drug-likeness Chromatography

Photochemical Pathway vs. 9-Nitroanthracene

For 9-nitroanthracene, photolysis yields 9-nitrosoanthrone and 10,10′-bianthrone via a nitro → nitrite rearrangement pathway, producing 9-anthryloxy radical and nitrogen(II) oxide as intermediates [1]. By contrast, 9-(2-nitrosoethenyl)anthracene, which already contains the nitroso group, can directly generate radicals or participate in photochemical reactions without the prerequisite rearrangement step, potentially offering higher quantum efficiency for radical-mediated processes . This distinction is critical for applications in photoinitiated polymerization, photodynamic therapy research, and photoreactive material design.

Photochemistry Radical generation Photolysis

Direct Reduction to Aminoethenyl Derivative

The nitroso group in 9-(2-nitrosoethenyl)anthracene can be chemoselectively reduced to the corresponding amino derivative (9-(2-aminoethenyl)anthracene) using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst . This direct reduction pathway is not available for 9-(2-nitrovinyl)anthracene, which requires more forcing conditions (e.g., LiAlH₄, Sn/HCl) to reduce the nitro group to an amine and often results in byproducts . The milder reduction conditions preserve the integrity of the anthracene core and the ethenyl linker, enabling cleaner downstream functionalization for medicinal chemistry, bioconjugation, and materials science applications.

Synthetic chemistry Functional group interconversion Building block

Antiproliferative Comparison with Nitrovinyl Analogs

Although 9-(2-nitrosoethenyl)anthracene itself has not been directly tested in antiproliferative assays, its closest structural analog, (E)-9-(2-nitrovinyl)anthracene (19a), demonstrated >90% inhibition at 10 μM in both EBV− MUTU-1 and EBV+ DG-75 Burkitt's lymphoma cell lines [1]. The related compound 19g exhibited IC₅₀ values of 0.17 μM (HG-3) and 1.3 μM (PGA-1) in CLL cell lines [1]. The nitroso compound, by virtue of its distinct electronic character and potential for intracellular NO release upon reduction, may exhibit a different potency and selectivity profile that merits independent investigation.

Antiproliferative activity CLL Burkitt's lymphoma

Specialized Supply Position

9-(2-Nitrosoethenyl)anthracene is available as a custom synthesis product from specialized chemical suppliers, with a catalog number (e.g., BenchChem B12552936 or EvitaChem EVT-12686852) and a purity specification confirmed by batch-specific Certificate of Analysis . This distinguishes it from the more commercially mature 9-(2-nitrovinyl)anthracene (CAS 58349-77-2), which is stocked by multiple vendors such as Smolecule, CymitQuimica, and AngeneChemical . The compound is intended exclusively for research and development purposes and is not for human or veterinary therapeutic use .

Custom synthesis Specialty chemicals Procurement

Nitroso-Ene and Nitroso-Aldol Reactivity

Aromatic C-nitroso compounds are uniquely capable of engaging in nitroso-ene reactions and nitroso-aldol condensations, forming new C–N bonds under mild conditions [1]. 9-(2-Nitrosoethenyl)anthracene, as a conjugated nitrosoalkene, can participate in these transformations, enabling the synthesis of N-heterocycles and functionalized anthracene derivatives that are inaccessible using 9-(2-nitrovinyl)anthracene or 9-nitroanthracene [1]. This reactivity profile makes it a valuable building block for diversity-oriented synthesis and medicinal chemistry library construction.

Nitroso chemistry C–N bond formation Heterocycle synthesis

9-(2-Nitrosoethenyl)anthracene Applications


SAR Studies in Antiproliferative Nitrostyrenes

Investigators exploring the antiproliferative and pro-apoptotic mechanisms of (E)-9-(2-nitrovinyl)anthracenes in CLL and BL cell lines can procure 9-(2-nitrosoethenyl)anthracene as a head-to-head comparator to isolate the contribution of the nitrogen oxidation state (nitroso vs. nitro) to cellular potency and apoptosis induction [1]. The benchmark IC₅₀ values of 0.17–1.3 μM for the nitro analogs in HG-3 and PGA-1 CLL cells provide a quantitative baseline against which the nitroso compound's activity can be compared [1].

Photoreactive Materials and Photoinitiators

Because the nitroso group can directly generate radicals upon photolysis without requiring a nitro → nitrite rearrangement step (as documented for 9-nitroanthracene [1]), 9-(2-nitrosoethenyl)anthracene is a candidate for photoinitiator systems in polymer chemistry and photoreactive sensor coatings [2]. The compound's absorption in the UV–visible range and its conjugated anthracene backbone suggest utility in photoinduced electron transfer applications [2].

Aminoethenyl Precursor via Mild Reduction

Research groups requiring the primary amine derivative 9-(2-aminoethenyl)anthracene for bioconjugation, amide coupling, or polymer end-functionalization can utilize the nitroso compound as a direct precursor [1]. The nitroso group can be reduced under mild conditions (NaBH₄, H₂/Pd-C) that preserve the anthracene and ethenyl moieties, whereas the nitro analog demands harsher reagents and risks side reactions [1].

N-Heterocyclic Anthracene Library Synthesis

Medicinal chemistry and chemical biology programs seeking to expand their compound libraries with anthracene-based N-heterocycles can leverage the unique nitroso-ene and nitroso-aldol reactivity of this compound [1]. These transformations enable rapid generation of hydroxylamine, nitrone, and isoxazolidine scaffolds that are topologically distinct from those obtainable via conventional nitro or aldehyde chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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